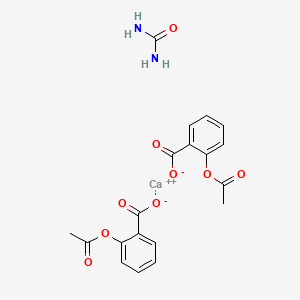

Carbasalate calcium

Vue d'ensemble

Description

Le carbasalate de calcium est un médicament analgésique, antipyrétique et anti-inflammatoire, ainsi qu'un inhibiteur de l'agrégation plaquettaire. Il s'agit d'un chélate d'acétylsalicylate de calcium (le sel de calcium de l'aspirine) et d'urée . Ce composé est utilisé pour le traitement des maux de tête, de la fièvre et de la douleur due à la grippe et à d'autres affections comme la myalgie . Il est également utilisé pour la prévention secondaire de l'infarctus du myocarde et le traitement de l'angine de poitrine instable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du carbasalate de calcium implique la dispersion de l'aspirine, du nitrate de calcium et de l'urée dans de l'alcool, suivie de l'ajout d'eau ammoniacale sous agitation à 0-5°C. Le mélange est ensuite chauffé à 25-35°C et réagit pendant 2 à 2,5 heures. La solution réactionnelle est refroidie à 0-5°C, laissée reposer pour la croissance des cristaux, puis soumise à une filtration sous vide et à un séchage pour obtenir du carbasalate de calcium .

Méthodes de production industrielle : Dans les milieux industriels, la méthode de préparation consiste à mélanger de l'acide acétylsalicylique, de l'urée et du carbonate de calcium dans de l'eau, suivi d'un refroidissement et d'une filtration. Le filtrat est ensuite traité avec du méthanol pour précipiter le carbasalate de calcium, qui est filtré, lavé et séché .

Analyse Des Réactions Chimiques

Types de réactions : Le carbasalate de calcium subit diverses réactions chimiques, notamment l'hydrolyse, où il est décomposé en acide salicylique et en urée in vivo . Il participe également à des réactions de substitution en raison de la présence d'acide acétylsalicylique.

Réactifs et conditions courants :

Hydrolyse : Eau et enzymes dans l'organisme.

Substitution : L'acide acétylsalicylique peut réagir avec des bases ou des nucléophiles.

Principaux produits formés :

Hydrolyse : Acide salicylique et urée.

Substitution : Divers produits acétylés en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le carbasalate de calcium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de chélation et de complexation.

Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et les mécanismes de coagulation sanguine.

Médecine : Utilisé dans le traitement de la douleur, de la fièvre et de l'inflammation.

Industrie : Utilisé dans la formulation de divers produits pharmaceutiques en raison de sa stabilité et de son efficacité.

5. Mécanisme d'action

Le carbasalate de calcium exerce ses effets principalement par l'inhibition des enzymes cyclo-oxygénases (COX). Il acétyle l'enzyme cyclo-oxygénase dans les thrombocytes, inhibant ainsi la formation de la thromboxane A2 de la prostaglandine, qui est essentielle à l'agrégation plaquettaire . Cette inhibition irréversible conduit à un effet antithrombotique prolongé, ce qui le rend efficace pour prévenir les caillots sanguins .

Composés similaires :

Aspirine (acide acétylsalicylique) : Les deux composés inhibent les enzymes COX, mais le carbasalate de calcium est un chélate, ce qui peut offrir des propriétés pharmacocinétiques différentes.

Acide salicylique : Métabolite de l'aspirine et du carbasalate de calcium, il partage des propriétés anti-inflammatoires mais ne contient pas le composant calcium chélaté.

Acétylsalicylate de calcium : Structure similaire mais ne comprend pas le composant urée, ce qui peut affecter sa stabilité et sa solubilité.

Unicité : La chélation unique du carbasalate de calcium de l'acétylsalicylate de calcium et de l'urée offre une stabilité et une solubilité améliorées par rapport à ses composants individuels. Cette chélation réduit également les effets secondaires gastro-intestinaux généralement associés à l'aspirine .

Applications De Recherche Scientifique

Carbasalate calcium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chelation and complexation reactions.

Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.

Medicine: Used in the treatment of pain, fever, and inflammation.

Industry: Utilized in the formulation of various pharmaceutical products due to its stability and efficacy.

Mécanisme D'action

Carbasalate calcium exerts its effects primarily through the inhibition of cyclo-oxygenase (COX) enzymes. It acetylates the enzyme cyclo-oxygenase in thrombocytes, thereby inhibiting the formation of prostaglandin thromboxane A2, which is crucial for platelet aggregation . This irreversible inhibition leads to a prolonged antithrombotic effect, making it effective in preventing blood clots .

Comparaison Avec Des Composés Similaires

Aspirin (Acetylsalicylic Acid): Both compounds inhibit COX enzymes, but carbasalate calcium is a chelate, which may offer different pharmacokinetic properties.

Salicylic Acid: A metabolite of both aspirin and this compound, it shares anti-inflammatory properties but lacks the chelated calcium component.

Calcium Acetylsalicylate: Similar in structure but does not include the urea component, which may affect its stability and solubility.

Uniqueness: this compound’s unique chelation of calcium acetylsalicylate and urea provides enhanced stability and solubility compared to its individual components. This chelation also reduces gastrointestinal side effects commonly associated with aspirin .

Propriétés

IUPAC Name |

calcium;2-acetyloxybenzoate;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMUGTALCSPLDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18CaN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93803-83-9, 5749-67-7 | |

| Record name | Calcium, bis[2-(acetyloxy)benzoato](urea-O)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(o-acetylsalicylato)(urea-O)calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[o-acetylsalicylato](urea-O)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

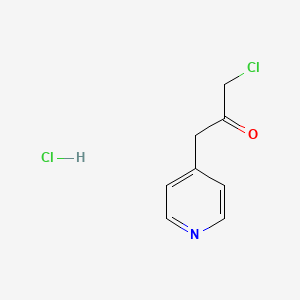

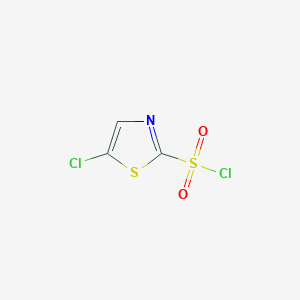

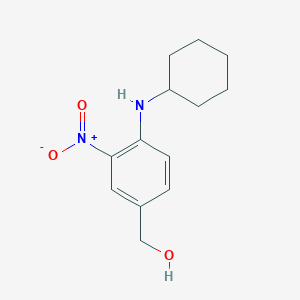

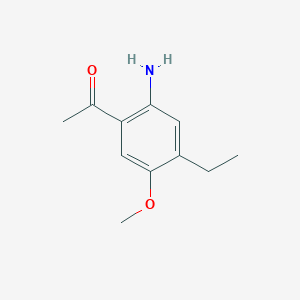

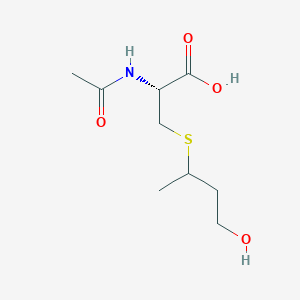

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B1501428.png)